![molecular formula C26H22N2O3 B4013716 2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4013716.png)
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Description
Synthesis Analysis
The synthesis of compounds related to the target chemical involves intricate procedures that yield a variety of structural analogs. For example, benzo[f]isoindole-4,9-diones, structurally similar to our target compound, can be synthesized starting from reactions involving primary amines and bromomethylated naphthalenes, leading to a series of transformations culminating in the desired products (Claessens et al., 2008). Additionally, isoquinoline-1,3(2H,4H)-diones, which share the core structural motif with the target molecule, have been synthesized through innovative methods employing radical cascade reactions, showcasing the compound's complex synthetic pathways (Niu & Xia, 2022).
Molecular Structure Analysis
The molecular structure of such compounds reveals intricate arrangements of atoms and bonds, essential for understanding their chemical behavior and reactivity. Studies involving X-ray crystallography, NMR, and computational methods like DFT calculations provide insights into the conformation, stereochemistry, and electronic structure of these molecules, laying the groundwork for further chemical and physical property analysis.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the photo-induced transformations and regioselective photoaddition processes offer pathways to novel derivatives with unique structural features and potentially enhanced biological activities (Kobayashi et al., 1991). Moreover, the radical alkylation and bromomethylation techniques applied to naphthoquinones demonstrate the versatility of these compounds in synthetic chemistry, enabling the creation of a wide array of derivatives with varied functionalities.
properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-24-21-12-6-7-13-22(21)25(30)28(24)23(16-18-8-2-1-3-9-18)26(31)27-15-14-19-10-4-5-11-20(19)17-27/h1-13,23H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQGPJGZLARPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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